![molecular formula C21H20BrN5 B2387068 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline CAS No. 866870-76-0](/img/structure/B2387068.png)
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, including those that cause chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential new treatment option for these types of cancer.
Mechanism Of Action
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2.
Biochemical and Physiological Effects
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. This selective targeting of cancer cells makes 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline a promising new treatment option for CLL and AML.
Advantages And Limitations For Lab Experiments
One advantage of 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline is its selective targeting of cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs that can have toxic effects on normal cells. One limitation of 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline is the potential for drug resistance to develop over time, which may limit its long-term effectiveness.
Future Directions
For research on 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline include exploring its potential as a combination therapy with other anti-cancer agents, as well as investigating its use in other types of cancer that overexpress BCL-2. Additionally, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
Synthesis Methods
The synthesis of 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline involves several steps, including the reaction of 3-bromophenylacetic acid with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene to form an intermediate. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the corresponding imidazole derivative. The imidazole derivative is then reacted with 5-azepan-1-amine to form 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline.
Scientific Research Applications
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has been extensively studied in preclinical and clinical trials for its potential as an anti-cancer agent. In preclinical studies, 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has been shown to induce apoptosis (cell death) in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. In clinical trials, 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has shown promising results in patients with CLL and AML, including those who have relapsed or are refractory to other treatments.
properties
IUPAC Name |
5-(azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5/c22-16-9-7-8-15(14-16)19-21-23-20(26-12-5-1-2-6-13-26)17-10-3-4-11-18(17)27(21)25-24-19/h3-4,7-11,14H,1-2,5-6,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVBYPRXKBDGET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(4-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2386986.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)
![3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)

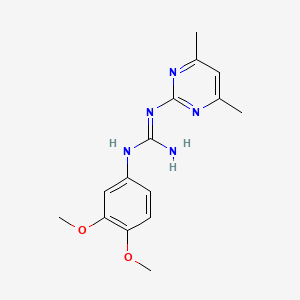
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)
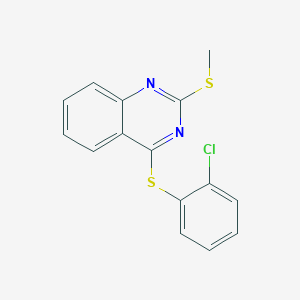
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)
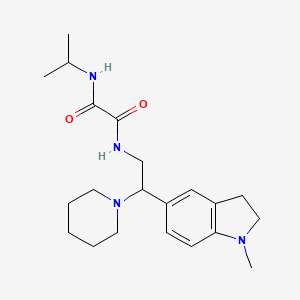
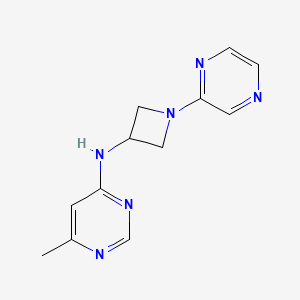
![2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387005.png)
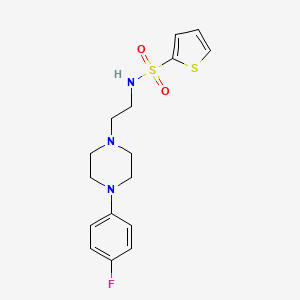
![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)